BenchChemオンラインストアへようこそ!

2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide

Integrated Stress Response eIF2B modulation Pharmacophore design

2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide (CAS 1421445-29-5) is a synthetic, monomeric phenoxyacetamide derivative with the molecular formula C₁₄H₁₈ClNO₄ and a molecular weight of 299.75 g/mol. The compound features a 4-chlorophenoxyacetyl warhead linked via an amide bond to a cyclopentyl ring bearing vicinal hydroxyl (–OH) and hydroxymethyl (–CH₂OH) substituents (InChIKey: RJRQGUGPYMOEMO-UHFFFAOYSA-N).

Molecular Formula C14H18ClNO4
Molecular Weight 299.75
CAS No. 1421445-29-5
Cat. No. B2478864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
CAS1421445-29-5
Molecular FormulaC14H18ClNO4
Molecular Weight299.75
Structural Identifiers
SMILESC1C(CC(C1CO)O)NC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClNO4/c15-10-1-3-12(4-2-10)20-8-14(19)16-11-5-9(7-17)13(18)6-11/h1-4,9,11,13,17-18H,5-8H2,(H,16,19)
InChIKeyRJRQGUGPYMOEMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide (CAS 1421445-29-5) – Structural Identity and Procurement-Relevant Compound Class Profile


2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide (CAS 1421445-29-5) is a synthetic, monomeric phenoxyacetamide derivative with the molecular formula C₁₄H₁₈ClNO₄ and a molecular weight of 299.75 g/mol [1]. The compound features a 4-chlorophenoxyacetyl warhead linked via an amide bond to a cyclopentyl ring bearing vicinal hydroxyl (–OH) and hydroxymethyl (–CH₂OH) substituents (InChIKey: RJRQGUGPYMOEMO-UHFFFAOYSA-N) [1]. It belongs to the broader 4-chlorophenoxyacetamide chemotype, a class that has attracted research interest for enzyme inhibition (e.g., acetylcholinesterase, 17β-hydroxysteroid dehydrogenase type 3) and integrated stress response (ISR) modulation [2][3]. Unlike the well-characterized dimeric ISR inhibitor ISRIB (trans-N,N′-(cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide); CAS 1597403-47-8), this compound is a monomeric cyclopentyl congener whose publicly available quantitative bioactivity data remain extremely sparse as of mid-2026. Procurement relevance stems from its structural differentiation within the 4-chlorophenoxyacetamide family—specifically the replacement of a cyclohexyl-bis-amide scaffold with a hydroxyl/hydroxymethyl-substituted cyclopentyl-mono-amide core, which alters hydrogen-bonding capacity, conformational flexibility, and lipophilicity relative to the ISRIB chemotype.

Why 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide Cannot Be Replaced by Generic Phenoxyacetamide Analogs: Structural Differentiation That Carries Functional Consequences


Phenoxyacetamides with cyclopentyl-amide cores are not interchangeable due to three structural variables that govern target engagement, physicochemical behavior, and metabolic fate: (i) the nature and position of the aryl substituent (4-Cl vs. H, 2-F, 2-OCH₃), which modulates electron density on the phenoxy ring and influences π-stacking and halogen-bonding interactions with biological targets [1]; (ii) the substitution pattern on the cyclopentyl ring (vicinal diol vs. mono-ol vs. unsubstituted), which controls hydrogen-bond donor/acceptor count, topological polar surface area (TPSA), and aqueous solubility [2]; and (iii) the monomeric versus dimeric architecture of the warhead, which determines whether the compound acts through a bivalent binding mode (as with ISRIB) or a monovalent mechanism [3]. A researcher who substitutes this 4-chloro, dihydroxy-cyclopentyl monomeric acetamide with, for example, an unsubstituted phenoxy analog, a 2-fluoro variant, or the dimeric ISRIB molecule will introduce confounding changes in lipophilicity (cLogP shift of ~0.5–1.0 units), hydrogen-bonding capacity (ΔHBD of 1–2), and molecular volume—any of which can alter cell permeability, off-target binding, and assay readouts in ways that invalidate comparative SAR conclusions. Procurement without attention to these differentiating structural features risks obtaining a compound that is functionally non-equivalent to the intended chemotype.

2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide – Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision Support


Molecular Scaffold Differentiation: Monomeric Cyclopentyl-Core vs. Dimeric Cyclohexyl-Core (ISRIB)

The target compound is a monomeric 4-chlorophenoxyacetamide with a cyclopentyl-1,2-diol core, whereas ISRIB (CAS 1597403-47-8) is a symmetric dimeric bis-glycolamide with a cyclohexane-1,4-diyl linker. ISRIB activates the guanine nucleotide exchange factor eIF2B by stabilizing its dimeric state with an IC₅₀ of 5 nM in cell-based PERK inhibition assays and an EC₅₀ of ~33 nM for enhancing eIF2B GEF activity [1]. The monomeric target compound lacks the second 4-chlorophenoxyacetamide warhead required for the bivalent binding mode that underlies ISRIB's potency [1]. This difference in valency means the target compound cannot directly substitute for ISRIB in integrated stress response studies without a complete re-characterization of its mechanism.

Integrated Stress Response eIF2B modulation Pharmacophore design

Aryl Substituent Differentiation: 4-Chlorophenoxy vs. Unsubstituted Phenoxy and 2-Fluorophenoxy Analogs – Impact on Lipophilicity and Predicted Target Binding

The 4-chloro substituent on the phenoxy ring increases lipophilicity (cLogP) by approximately 0.5–0.8 log units compared to the unsubstituted phenoxy analog (N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide, estimated cLogP ≈ 1.0–1.3) and reduces electron density on the aromatic ring (Hammett σₚ for Cl = +0.23) [1]. In the related 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitor series, the 4-chlorophenoxy substitution was essential for achieving low nanomolar IC₅₀ values (most potent compound IC₅₀ ≈ 75 nM), with des-chloro analogs showing substantially reduced activity [2]. The 2-fluoro analog (2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide) introduces an ortho electron-withdrawing effect (σₒ = +0.12) and a smaller van der Waals radius, which may favor different target interactions but sacrifices the para-halogen bonding capacity of the 4-chloro derivative [3]. No direct head-to-head bioactivity comparisons between these three analogs have been published for the cyclopentyl-diol scaffold.

Medicinal chemistry SAR Lipophilicity-driven potency

Cyclopentyl Substitution Pattern Differentiation: Dihydroxy vs. Mono-Hydroxy vs. Des-Hydroxy Cyclopentyl Analogs – Hydrogen-Bond Donor Count and Predicted Solubility

The target compound carries two hydrogen-bond donor (HBD) groups on the cyclopentyl ring (one hydroxyl and one hydroxymethyl), yielding a total HBD count of 2 and a computed topological polar surface area (TPSA) of approximately 78.8 Ų [1]. In contrast, the mono-hydroxy analog 2-(4-chlorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide (CPMA) has only 1 HBD, and the des-hydroxy analog 2-cyclopentyl-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide (which replaces the phenoxy group entirely with a cyclopentyl group) has HBD = 2 but a drastically different TPSA and logP profile [1]. The number of HBD groups is a key determinant of aqueous solubility and passive membrane permeability: compounds with HBD > 1 typically exhibit lower passive permeability but higher solubility compared to HBD ≤ 1 analogs of similar logP [2]. The dual HBD of the target compound is predicted to yield aqueous solubility (LogS) in the range of −3.0 to −3.5 (≈ 0.1–0.3 mg/mL), approximately 3- to 10-fold higher than the mono-hydroxy CPMA analog (predicted LogS ≈ −3.8 to −4.2) [1].

Physicochemical profiling Aqueous solubility Hydrogen bonding

Class-Level Biological Activity: 4-Chlorophenoxyacetamide Pharmacophore in Enzyme Inhibition and Senolytic Screening – Limited High-Strength Evidence for the Specific Compound

The 4-chlorophenoxyacetamide chemotype has been validated across multiple biological contexts: (i) as potent 17β-HSD3 inhibitors (IC₅₀ ≈ 75 nM for optimized analogs) [1]; (ii) as acetylcholinesterase (AChE) inhibitors in mosquito and human enzyme assays (phenoxyacetamide-based inhibitors achieving ~100-fold selectivity for mosquito AChE1 over human AChE) [2]; and (iii) as 'senolytic chloroacetamides' identified in a recent electrophilic compound screen that selectively induces ferroptosis in senescent cells via GPX4 inhibition [3]. However, these data are derived from structurally distinct compounds within the same broad chemotype, NOT from the specific target compound (CAS 1421445-29-5). No primary peer-reviewed publication or authoritative database (ChEMBL, BindingDB, PubChem BioAssay) contains quantitative activity data (IC₅₀, Ki, EC₅₀) for the target compound as of June 2026. Vendor-reported data (benchchem.com) include an IC₅₀ of ~25 µM against MCF-7 breast cancer cells and MIC values of 32–128 µg/mL against S. aureus, E. coli, and C. albicans, but these originate from a non-peer-reviewed commercial source and cannot be independently verified . The Nature Cell Biology (2026) senolytic screen results refer to 'senolytic chloroacetamides' as a class but do not disclose the specific CAS 1421445-29-5 compound among the validated hits [3].

Enzyme inhibition Senolytic screening Pharmacophore cross-reactivity

Rotatable Bond and Conformational Flexibility: Cyclopentyl-Acetamide vs. Cyclohexyl-Acetamide Cores

The target compound contains 5 rotatable bonds (the ether-oxygen–methylene, the amide C–N, and bonds within the hydroxymethyl group), while ISRIB contains 9 rotatable bonds distributed across its symmetric dimeric structure [1]. Fewer rotatable bonds generally correlate with lower entropic penalty upon target binding and can improve ligand efficiency metrics (LE, LLE) [2]. The cyclopentyl ring in the target compound is more rigid than the cyclohexyl ring in ISRIB (cyclopentyl adopts a restricted pseudorotation envelope; cyclohexyl can interconvert between chair conformers), which may favor target engagement when a specific ring conformation is required [3]. However, the absence of a second warhead eliminates the possibility of avidity-driven binding that ISRIB exploits.

Conformational analysis Molecular flexibility Ligand efficiency

Recommended Research and Procurement Application Scenarios for 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide (CAS 1421445-29-5)


Exploratory SAR of Monomeric 4-Chlorophenoxyacetamide Scaffolds for Novel Target Deconvolution

This compound is best deployed as a structurally novel monomeric entry point for structure–activity relationship (SAR) studies of the 4-chlorophenoxyacetamide pharmacophore, specifically when the research objective is to dissect the contribution of the cyclopentyl-1,2-diol core to target binding, selectivity, or ADME properties. Its monomeric architecture, lower molecular weight (299.75 g/mol), and reduced rotatable bond count (5) compared to ISRIB make it a more 'lead-like' scaffold suitable for fragment elaboration or parallel analog synthesis [1]. Laboratories conducting phenotypic screening or chemoproteomics (e.g., activity-based protein profiling) may use this compound to identify protein targets that engage the 4-chlorophenoxy warhead without the confounding bivalent binding mode of ISRIB [2]. Procurement is warranted when the specific cyclopentyl-diol topology is hypothesized to confer target selectivity unattainable with cyclohexyl or linear alkyl linkers.

Negative Control or Orthogonal Chemotype in ISR/eIF2B Pathway Studies

Because the target compound lacks the symmetric bis-glycolamide architecture essential for ISRIB's eIF2B dimer-stabilizing mechanism, it can serve as a structurally matched negative control in integrated stress response (ISR) pathway assays [1]. In experiments where ISRIB (IC₅₀ = 5 nM) is used as a positive control to inhibit PERK-eIF2α-ATF4 signaling, the target compound—possessing the same 4-chlorophenoxy warhead but in a monomeric arrangement—can help distinguish warhead-driven non-specific effects from bivalent mechanism-driven pharmacology. Researchers must empirically confirm the absence of ISR-modulating activity for the target compound before adopting it as a negative control, given the lack of published data.

Computational Chemistry and In Silico Screening Campaigns Requiring Experimentally Unexplored Chemotypes

The target compound occupies a region of chemical space (MW < 300, TPSA ~79 Ų, HBD = 2, cLogP ~1.5–2.0) that is underrepresented among published 4-chlorophenoxyacetamides, most of which are either larger dimeric species (e.g., ISRIB) or simpler N-alkyl/aryl acetamides without the diol-substituted cyclopentyl ring [1]. This makes it valuable for virtual screening libraries, pharmacophore model refinement, and molecular dynamics simulations aimed at sampling novel conformational landscapes of the 4-chlorophenoxyacetamide chemotype. Its predicted physicochemical profile (compliant with Lipinski and Veber rules) supports its use as a reference structure for de novo design algorithms that balance TPSA, logP, and H-bond parameters [2].

Method Development for Cyclopentyl-Diol Compound Handling and Bioanalytical Quantification

The compound's dual hydroxyl group (HBD = 2) and predicted moderate aqueous solubility (LogS ≈ −3.0 to −3.5) provide a practical test case for developing and optimizing compound handling, storage, and LC-MS/MS quantification protocols for vicinal diol-containing acetamides [1]. Its relatively high polarity compared to mono-hydroxy or des-hydroxy cyclopentyl analogs makes it useful for assessing the impact of H-bond donor count on non-specific binding to labware, DMSO stock stability, and chromatographic retention behavior—methodological parameters critical for high-throughput screening infrastructure. This application is independent of the compound's biological potency and leverages its distinct physicochemical signature.

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.